MAGL Inhibition Potency: Weak Inhibitor Profile
2-(1-Benzoylpiperidin-4-yl)acetic acid inhibits human recombinant monoacylglycerol lipase (MAGL) with a Ki of 650 nM and IC50 values of 840–845 nM [1]. In contrast, optimized second-generation benzoylpiperidine derivatives achieve MAGL inhibition in the low nanomolar range, with reported IC50 values as low as 80 nM and 18–74 nM [2][3]. The target compound is approximately 8- to 36-fold less potent than these advanced analogs, establishing it as a weak inhibitor within the benzoylpiperidine class.
| Evidence Dimension | MAGL inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 650 nM; IC50 = 840–845 nM |
| Comparator Or Baseline | Optimized benzoylpiperidine derivatives: IC50 = 80 nM (compound 23) and IC50 = 18–74 nM (diphenylsulfide-benzoylpiperidines) |
| Quantified Difference | Target compound is ~8-fold to >36-fold less potent |
| Conditions | In vitro enzymatic assay using human recombinant MAGL; substrate: 4-nitrophenylacetate (4-NPA); 30-minute incubation |
Why This Matters
This potency gap positions 2-(1-benzoylpiperidin-4-yl)acetic acid as an ideal negative control compound for MAGL inhibitor screening campaigns or as a minimalist starting scaffold for structure-activity relationship (SAR) optimization, where incremental potency gains can be clearly attributed to specific substituent additions.
- [1] BindingDB. Entry BDBM50470454 (CHEMBL4282040). Ki = 650 nM, IC50 = 840–845 nM for human MAGL. Retrieved April 2026. View Source
- [2] Granchi C, Bononi G, Ferrisi R, et al. Eur J Med Chem. 2021;209:112857. (Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible MAGL inhibitor, compound 23: IC50 = 80 nM). View Source
- [3] Lauria S, et al. Eur J Med Chem. 2021;220:113471. (Monoacylglycerol lipase inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold; IC50 range: 18–74 nM). View Source
